(-)-Pinoresinol

Übersicht

Beschreibung

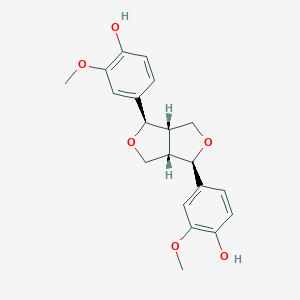

This would involve a detailed explanation of “(-)-Pinoresinol”, including its chemical structure, and its known uses.

Synthesis Analysis

This would involve a discussion of how “(-)-Pinoresinol” is synthesized, including the chemical reactions involved.Molecular Structure Analysis

This would involve a detailed examination of the molecular structure of “(-)-Pinoresinol”, possibly using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

This would involve a study of the chemical reactions that “(-)-Pinoresinol” undergoes, both in isolation and when interacting with other substances.Physical And Chemical Properties Analysis

This would involve a study of the physical and chemical properties of “(-)-Pinoresinol”, such as its melting point, boiling point, solubility, etc.Wissenschaftliche Forschungsanwendungen

Antifungal and Antibacterial Properties

- Antifungal Activity : (+)-Pinoresinol, a biphenolic compound, demonstrates significant antifungal properties against human pathogens like Candida albicans. It damages fungal plasma membranes, indicating its potential as a therapeutic antifungal agent (Hwang et al., 2010).

- Antibacterial Activity : Pinoresinol extracted from Cinnamomum camphora leaves shows substantial antibacterial activities against food-related bacteria. It disrupts bacterial cell membranes, indicating its use in food preservation and control of bacterial infections (Zhou et al., 2017).

Synthesis and Production

- Synthetic Approach : An efficient synthetic approach for pinoresinol has been developed, enhancing the yield and easing the process of obtaining this compound. This advancement impacts the structural characterization and modification of lignins, as well as clinical applications of pinoresinol (Yue et al., 2021).

- Biotechnological Production : Engineering an in vivo enzymatic cascade in Escherichia coli for pinoresinol production from eugenol has shown promising results. This method offers a scalable and efficient way to produce pinoresinol for pharmacological and food supplement applications (Lv et al., 2017).

Antitumor and Anti-inflammatory Effects

- Antitumor Activity : (+)-Pinoresinol exhibits significant inhibition of HepG2 cell proliferation, inducing apoptosis through death receptor and mitochondrial pathways. It also inhibits the migration and invasion of HepG2 cells, showcasing its potential as an antitumor agent (Zhang et al., 2018).

- Anti-inflammatory Effect : Pinoresinol shows remarkable anti-inflammatory effects in TNF-α-induced MH7A cells. It inhibits the production of inflammatory mediators and modulates signaling pathways, suggesting potential use in anti-inflammatory therapies (Yang et al., 2021).

Additional Applications

- Lignan in Defense Mechanisms : Pinoresinol, found in caterpillars of the cabbage butterfly, serves as a defense compound against predators. This discovery suggests its role in natural defense mechanisms in various species (Schroeder et al., 2006).

- Hepatoprotective Effects : Pinoresinol demonstrates hepatoprotective properties against carbon tetrachloride-induced liver damage in mice. This effect is attributed to its antioxidative activity and the regulation of inflammatory mediators (Kim et al., 2010).

Safety And Hazards

This would involve a study of any safety concerns or hazards associated with “(-)-Pinoresinol”, including any necessary safety precautions when handling it.

Zukünftige Richtungen

This would involve a discussion of potential future research directions for “(-)-Pinoresinol”, including any unanswered questions or potential applications.

Eigenschaften

IUPAC Name |

4-[(3R,3aS,6R,6aS)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXBRUKMWQGOIE-NSMLZSOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-Pinoresinol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

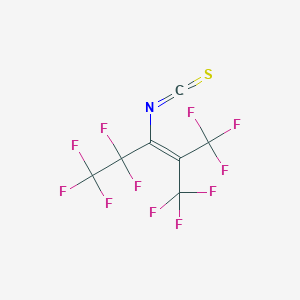

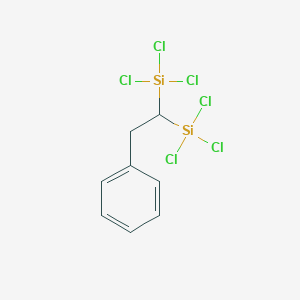

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B158493.png)

![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B158495.png)

![5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole](/img/structure/B158507.png)

![1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide](/img/structure/B158520.png)